N-(3,5-dimethylphenyl)ethanesulfonamide

Description

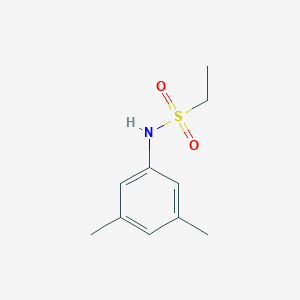

N-(3,5-Dimethylphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 3,5-dimethylphenyl group attached to the nitrogen of an ethanesulfonamide moiety. This compound has garnered attention in agrochemical and materials science research due to its structural versatility and bioactivity. Key studies highlight its role as a photosynthetic electron transport (PET) inhibitor in spinach chloroplasts, with an IC50 of ~10 µM, comparable to commercial herbicides . Its synthesis typically involves reacting ethanesulfonyl chloride with 3,5-dimethylaniline under controlled conditions, followed by recrystallization from ethanol for purity .

Crystallographic analyses reveal bent geometries at the sulfur atom, with torsion angles (C1–SO2–NH–C7) and inter-ring tilt angles influencing molecular conformation and packing . These structural features are critical for its interactions in biological systems and solid-state properties.

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 |

InChI Key |

CQMFTXJWCBTZRE-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC(=CC(=C1)C)C |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: PET Inhibition Activity of Selected Analogues

| Compound | Substituents | IC50 (µM) | Key Structural Features |

|---|---|---|---|

| N-(3,5-Dimethylphenyl)ethanesulfonamide | 3,5-CH3 | ~10 | Ethanesulfonamide backbone; meta-methyl groups |

| N-(3,5-Difluorophenyl)-carboxamide | 3,5-F | ~10 | Electron-withdrawing F substituents |

| N-(2,5-Dimethylphenyl)-carboxamide | 2,5-CH3 | >10 | Ortho-methyl steric hindrance |

| N-(2,5-Difluorophenyl)-carboxamide | 2,5-F | >10 | Suboptimal substituent positioning |

Key Findings :

- Substituent Position : Meta-substituted derivatives (3,5-dimethyl or 3,5-difluoro) exhibit superior activity (IC50 ~10 µM) compared to ortho/para-substituted analogues (IC50 >10 µM). The meta configuration optimizes steric and electronic interactions with PET targets .

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition by increasing electrophilicity, while methyl groups (electron-donating) improve lipophilicity, aiding membrane penetration .

Structural Analogues in Crystallography and Solid-State Properties

Crystal structures of N-(3,5-dimethylphenyl)sulfonamides and related compounds reveal substituent-dependent conformational variations (Table 2):

Table 2: Structural Parameters of Sulfonamide Derivatives

*Note: Ethanesulfonamide derivatives exhibit similar trends but with slight variations in bond lengths due to the shorter ethyl chain.

Key Findings :

- Torsion Angles : Substituent position significantly affects molecular bending. For example, 3,5-dimethyl substitution in benzenesulfonamides results in a torsion angle of 67.9°, whereas ortho-substituted analogues show greater deviation (e.g., -78.7° in 2,6-dimethyl derivatives) .

- Inter-Ring Tilt Angles : Larger tilt angles (e.g., 82.1° in nitro-substituted derivatives) correlate with reduced π-π stacking, influencing solubility and crystallization behavior .

- Hydrogen Bonding : N–H···O(S) interactions govern crystal packing, forming motifs like C(4) chains or R2<sup>2</sup>(8) dimers, which impact thermal stability and dissolution rates .

Substituent Effects on Lipophilicity and Bioavailability

Lipophilicity (logP) and electronic properties of substituents critically influence bioactivity:

- 3,5-Dimethylphenyl Group : The methyl groups increase logP by ~1.5 units compared to unsubstituted phenyl, enhancing membrane permeability .

- 3,5-Difluorophenyl Group : Fluorine’s electronegativity lowers the π-electron density of the aromatic ring, improving target binding in PET inhibition .

- Nitro and Chloro Substituents : Strong electron-withdrawing groups (e.g., in 2-nitrobenzenesulfonamides) introduce polar interactions but may reduce bioavailability due to higher melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.